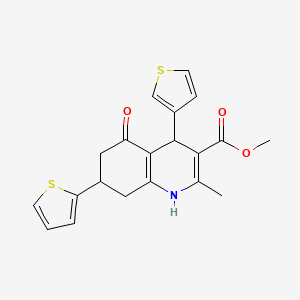

Methyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Methyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic heteroaromatic compound featuring a hexahydroquinoline core substituted with two thiophene rings at positions 7 and 4. The ester group at position 3 enhances solubility in organic solvents, while the thiophene substituents contribute π-electron density and influence electronic properties. Such compounds are often explored for pharmaceutical applications due to their structural similarity to bioactive alkaloids .

Properties

IUPAC Name |

methyl 2-methyl-5-oxo-7-thiophen-2-yl-4-thiophen-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3S2/c1-11-17(20(23)24-2)18(12-5-7-25-10-12)19-14(21-11)8-13(9-15(19)22)16-4-3-6-26-16/h3-7,10,13,18,21H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIIRROROXNMAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CSC=C4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387559 | |

| Record name | Methyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6367-93-7 | |

| Record name | Methyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. Its unique structural features, including thiophene rings and a carboxylate group, suggest potential biological activities that merit investigation. This article reviews the existing literature on the compound's biological activity, focusing on its anticancer and antimicrobial properties.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 378.48 g/mol. The structure includes:

- A hexahydroquinoline core

- Two thiophene rings

- A carboxylate functional group

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of hexahydroquinoline have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity Against A549 Cells

A study evaluated the anticancer activity of methyl 2-methyl-5-oxo derivatives against A549 human lung adenocarcinoma cells. The results indicated that structural modifications significantly influenced cytotoxicity:

| Compound | Viability (%) | IC50 (µM) |

|---|---|---|

| Parent Compound | 78–86% | N/A |

| Compound with 4-chlorophenyl | 64% | 12.5 |

| Compound with 4-bromophenyl | 61% | 11.0 |

| Compound with dimethylamino group | N/A | 5.0 |

The incorporation of halogenated phenyl groups enhanced anticancer activity, suggesting that such substitutions may improve therapeutic efficacy by increasing interactions with cellular targets .

Antimicrobial Activity

The antimicrobial potential of methyl 2-methyl-5-oxo derivatives has also been explored. Compounds exhibiting thiophene moieties have demonstrated activity against multidrug-resistant pathogens.

Antimicrobial Efficacy

In a screening against clinically significant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus, compounds derived from hexahydroquinoline frameworks exhibited varying degrees of effectiveness:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Klebsiella pneumoniae | 16 |

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 64 |

These findings indicate that structural features significantly influence antimicrobial activity .

The proposed mechanism of action for methyl 2-methyl-5-oxo derivatives involves interaction with specific molecular targets within cancer cells and bacteria. The quinoline core and thiophene rings facilitate binding through π–π stacking interactions and hydrogen bonding, which are crucial for modulating enzyme activities and disrupting cellular processes.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant promise in medicinal chemistry due to its potential pharmacological properties.

1. Anticancer Activity

Recent studies have indicated that derivatives of hexahydroquinoline compounds can inhibit cancer cell proliferation. Specifically, the thiophene moieties enhance the compound's interaction with biological targets involved in tumor growth. For instance, research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

2. Antimicrobial Properties

Compounds containing quinoline and thiophene rings have been reported to possess antimicrobial activities. The unique electronic properties of the thiophene ring may facilitate interactions with bacterial membranes or enzymes critical for bacterial survival. In vitro studies have demonstrated that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Research indicates that derivatives can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating diseases characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Materials Science Applications

The unique structural characteristics of methyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate also lend themselves to applications in materials science.

1. Organic Photovoltaics

Due to their electron-rich nature, thiophene-containing compounds are being investigated as materials for organic photovoltaics (OPVs). Their ability to absorb light and facilitate charge transfer makes them suitable candidates for enhancing the efficiency of solar cells .

2. Conductive Polymers

Research has explored the incorporation of thiophene derivatives into conductive polymer matrices. These polymers can be utilized in electronic devices due to their improved conductivity and stability compared to conventional materials .

Synthetic Applications

The synthesis of this compound involves several steps that can be optimized for various applications.

1. Multi-step Synthesis

The compound can be synthesized through a series of reactions including Povarov reactions and Suzuki-Miyaura coupling techniques. These methods allow for the introduction of functional groups that are crucial for enhancing biological activity or material properties .

2. Functionalization Strategies

Functionalization of the compound can lead to derivatives with tailored properties for specific applications. For example, modifying the carboxylate group can enhance solubility or bioavailability in pharmaceutical formulations .

Case Studies

Several case studies highlight the efficacy and versatility of this compound:

Case Study 1: Anticancer Activity

A study conducted on derivatives of hexahydroquinoline showed promising results in inhibiting breast cancer cell lines with IC50 values significantly lower than standard chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

In a comparative analysis against common pathogens, a derivative exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

Comparison with Similar Compounds

Key Observations:

Thiophene vs. Aromatic Substituents: The target compound’s thiophene rings at C4 and C7 distinguish it from phenyl- or methoxyphenyl-substituted analogs (e.g., ).

Ester Group Variations : Methyl or ethyl esters at C3 are common, but cyclohexyl esters (e.g., ) increase hydrophobicity, impacting solubility and bioavailability.

Functional Groups : Bromo or hydroxy substituents (e.g., ) introduce polar interactions, whereas methoxy groups (e.g., ) modulate electronic properties.

Spectral and Physicochemical Properties

- IR Spectroscopy: The target compound’s carbonyl (C=O) stretches for the ester and ketone groups are expected near 1699–1671 cm⁻¹, consistent with related compounds like methyl 3-methyl-5,8-dioxo-7-(phenylamino)-1-(thiophen-2-yl)-5,8-dihydroisoquinoline-4-carboxylate .

- NMR Data : The ¹H-NMR spectrum would show characteristic thiophene proton signals at δ 6.5–7.7 ppm, similar to those in (δ 7.16–7.73 ppm for thiophene protons) .

Q & A

Q. Critical Parameters :

- Catalyst Selection : Acetic acid vs. protic acids (e.g., HCl) affects reaction rates and byproduct formation .

- Temperature Control : Cyclization requires precise reflux conditions (e.g., 80–100°C) to avoid decomposition .

- Purification : Column chromatography with ethyl acetate/hexane mixtures is essential to isolate the product from regioisomers .

Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

Basic Question

- NMR Spectroscopy : and NMR identify thiophene protons (δ 6.8–7.5 ppm) and the hexahydroquinoline backbone (e.g., methyl groups at δ 1.2–2.1 ppm) .

- X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of thiophene substituents (e.g., dihedral angles between rings) .

- IR Spectroscopy : Detects carbonyl stretches (~1700 cm) and C-S bonds (~600 cm) .

Q. Methodological Approach :

- Use computational modeling (DFT) to predict favorable transition states .

- Optimize reaction conditions via DoE (Design of Experiments) to map temperature/solvent interactions .

How should contradictory biological activity data (e.g., calcium modulation vs. antibacterial effects) be reconciled?

Advanced Question

Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK-293 vs. bacterial membranes) .

- Concentration Effects : Biphasic responses (e.g., calcium modulation at low doses, cytotoxicity at high doses) .

Q. Resolution Strategies :

- Orthogonal Assays : Confirm calcium flux using patch-clamp electrophysiology alongside bacterial growth inhibition tests.

- Metabolomic Profiling : Identify off-target interactions (e.g., kinase inhibition) that may explain divergent results .

What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

Advanced Question

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the thiophene sulfur atoms are nucleophilic hotspots .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict hydrolysis stability of the ester group .

- Docking Studies : Model interactions with biological targets (e.g., quinoline-binding enzymes) to guide derivatization .

Advanced Question

- pH Stability : The thiophene sulfur is prone to oxidation at pH > 8, forming sulfoxide derivatives. Buffered conditions (pH 6–7) are recommended .

- Thermal Stability : Decomposition occurs above 150°C, with mass loss peaks observed via TGA .

Q. Methodological Recommendations :

- Accelerated Stability Testing : Use HPLC to monitor degradation products under stress conditions (e.g., 40°C/75% RH) .

- Protective Group Strategies : Introduce electron-donating groups (e.g., methoxy) to stabilize thiophene rings .

What structural modifications enhance target selectivity in biological assays?

Advanced Question

Structure-Activity Relationship (SAR) Insights :

- Thiophene Position : 2-Thienyl vs. 3-thienyl substituents alter binding to quinoline-dependent enzymes .

- Ester vs. Carboxylic Acid : Methyl esters improve membrane permeability but reduce intracellular hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.